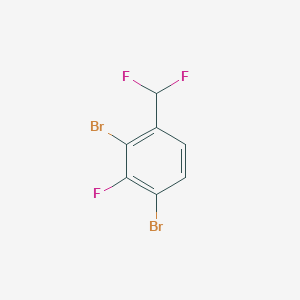

2,4-Dibromo-3-fluorobenzodifluoride

Description

Overview of Halogenated Aromatic Systems in Contemporary Organic Chemistry

Halogenated aromatic compounds, or haloarenes, are a class of organic molecules that feature one or more halogen atoms directly attached to an aromatic ring. ncert.nic.in These compounds are significant in contemporary organic chemistry, serving as versatile building blocks and intermediates in the synthesis of a wide array of more complex molecules. ncert.nic.in Their utility stems from the unique reactivity imparted by the halogen substituents, which can be manipulated through various chemical reactions.

In industrial processes, halogenated aromatics are employed as solvents for non-polar compounds and as starting materials for producing pharmaceuticals, agrochemicals, and advanced materials. ncert.nic.innumberanalytics.com For instance, chlorine-containing compounds have been developed into effective antibiotics and antimalarial drugs, while fluorinated compounds are being explored for applications such as potential blood substitutes. ncert.nic.in The specific halogen and its position on the aromatic ring influence the compound's physical and chemical properties, allowing for fine-tuning of its function. Aromatic compounds, in general, are characterized by a stable, cyclic, and planar structure with delocalized pi-electrons, which gives them unique stability. pressbooks.pubopenaccessjournals.com However, the introduction of halogens can alter this electronic landscape, making them susceptible to specific reactions like nucleophilic aromatic substitution, which would not readily occur in non-halogenated benzene (B151609). youtube.com

Distinctive Chemical Properties Conferred by Carbon-Fluorine and Carbon-Bromine Bonds in Aromatic Frameworks

The incorporation of fluorine and bromine atoms into an aromatic framework imparts distinct and often contrasting chemical properties, primarily dictated by the nature of the carbon-halogen bond.

The carbon-fluorine (C-F) bond is recognized as the strongest single bond in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol. wikipedia.org This exceptional strength is a consequence of the large electronegativity difference between carbon (2.5) and fluorine (4.0), resulting in a highly polarized and short bond with significant ionic character. wikipedia.orgnih.gov This polarity and strength render organofluorine compounds, particularly polyfluorinated ones, highly stable, chemically inert, and resistant to oxidation, hydrolysis, and thermal degradation. alfa-chemistry.comtaylorandfrancis.com The introduction of fluorine can also increase a molecule's lipophilicity and metabolic stability, properties that are highly desirable in pharmaceutical and agrochemical design. harvard.edu Furthermore, the fluorine atoms can influence the conformation of molecules through various stereoelectronic effects. nih.gov

Conversely, the carbon-bromine (C-Br) bond is weaker and less polar than the C-F bond. Bromine is less electronegative than fluorine, leading to a smaller dipole moment in the C-Br bond. britannica.com While still a polar covalent bond, its lower bond dissociation energy makes it more susceptible to cleavage. This reactivity is a key feature in organic synthesis, where the bromine atom can serve as a leaving group in nucleophilic substitution reactions or participate in the formation of organometallic reagents. The reactivity of an organic bromo compound generally lies between that of its chloro and iodo analogs. britannica.com In the context of aromatic systems, the C-Br bond allows for transformations such as cross-coupling reactions, which are fundamental in constructing complex molecular architectures.

Academic Significance and Research Trajectory of Polyhalogenated Benzene Derivatives

Polyhalogenated benzene derivatives, molecules containing multiple halogen atoms on a benzene ring, are of significant academic interest due to their diverse applications and unique chemical behaviors. wikipedia.org Research in this area has been driven by the need for new materials with tailored properties and for more efficient synthetic methodologies.

The academic significance of these compounds is rooted in their utility as precursors for a vast range of functional molecules. For example, they are pivotal in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers. openaccessjournals.comresearchgate.net The presence of multiple halogens allows for selective and sequential reactions, providing a strategic advantage in complex total synthesis. The field has seen a trajectory moving towards the development of more sophisticated catalytic systems, such as palladium-based catalysts, to facilitate the formation of carbon-halogen and carbon-carbon bonds with high precision and functional group tolerance. acs.org

Furthermore, polyhalogenated benzenes are instrumental in fundamental studies of reaction mechanisms and molecular interactions. The varied electronic effects of different halogens allow researchers to probe the intricacies of electrophilic and nucleophilic aromatic substitution reactions. researchgate.net The study of their intermolecular interactions, such as halogen bonding, is a burgeoning area of research with implications for crystal engineering and materials science. The ability to systematically vary the number and position of halogen atoms provides a powerful tool for understanding structure-property relationships in organic materials, such as liquid crystals and fluorescent probes. nih.govnih.gov

Contextualization of 2,4-Dibromo-3-fluorobenzodifluoride within the Field of Advanced Fluorinated Aromatics Research

The presence of two bromine atoms at the 2 and 4 positions and a fluorine atom at the 3 position on a benzodifluoride scaffold would create a highly substituted and electron-deficient aromatic ring. The strong electron-withdrawing nature of the fluorine atoms would significantly influence the reactivity of the C-Br bonds. numberanalytics.com This electronic environment would likely make the bromine atoms susceptible to nucleophilic aromatic substitution or facilitate their participation in various cross-coupling reactions, which are cornerstones of modern synthetic chemistry for creating complex molecules.

From a materials science perspective, the high degree of halogenation could impart properties such as thermal stability and resistance to chemical degradation, characteristic of polyhalogenated compounds. taylorandfrancis.com The specific substitution pattern would also lead to a distinct three-dimensional structure and electronic distribution, which could be of interest in the design of liquid crystals, polymers with specialized properties, or as a ligand in organometallic chemistry. The study of such a molecule would contribute to the fundamental understanding of how multiple, different halogen substituents cooperatively influence the properties and reactivity of an aromatic system. Research into related polyhalogenated and fluorinated benzene derivatives continues to be an active area, driven by the quest for novel compounds with enhanced performance in medicinal chemistry, agrochemistry, and materials science. researchgate.netcapes.gov.br

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-4-(difluoromethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBOMMXUTZFHKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)F)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dibromo 3 Fluorobenzodifluoride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.

In the ¹H NMR spectrum of 1,3-Dibromo-2,4-difluorobenzene, the aromatic protons provide key insights into their location relative to the halogen substituents. The spectrum is expected to show two distinct signals corresponding to the two non-equivalent protons on the benzene (B151609) ring. The chemical shifts and coupling patterns are influenced by the deshielding effects of the electronegative fluorine and bromine atoms.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | 7.5 - 7.8 | Doublet of doublets (dd) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 8-9 Hz |

| H-6 | 7.2 - 7.5 | Doublet of doublets (dd) | J(H-F) ≈ 5-7 Hz, J(H-H) ≈ 8-9 Hz |

| Predicted data is based on analogous structures and established substituent effects. |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the symmetry of 1,3-Dibromo-2,4-difluorobenzene, six distinct signals are expected for the aromatic carbons. The carbon atoms directly bonded to the highly electronegative fluorine atoms will exhibit large one-bond carbon-fluorine couplings (¹JCF), while smaller two- and three-bond couplings (²JCF, ³JCF) will be observed for other carbons. The carbons attached to bromine will also show characteristic chemical shifts.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-1, C-3 | 110 - 115 | Doublet (d) | ²JCF ≈ 20-25 Hz |

| C-2, C-4 | 155 - 160 | Doublet of doublets (dd) | ¹JCF ≈ 240-260 Hz, ²JCF ≈ 15-20 Hz |

| C-5 | 130 - 135 | Doublet (d) | ³JCF ≈ 3-5 Hz |

| C-6 | 125 - 130 | Doublet (d) | ⁴JCF ≈ 1-3 Hz |

| Predicted data is based on analogous structures and established substituent effects. |

¹⁹F NMR is a highly sensitive technique for the analysis of organofluorine compounds. wikipedia.org For 1,3-Dibromo-2,4-difluorobenzene, two distinct signals are expected in the ¹⁹F NMR spectrum corresponding to the two non-equivalent fluorine atoms at positions 2 and 4. The chemical shifts and couplings to nearby protons and the other fluorine atom provide unambiguous structural information. The natural abundance of the ¹⁹F isotope is 100%, and it has a high gyromagnetic ratio, making this technique particularly powerful. wikipedia.org

| Fluorine | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-2 | -110 to -120 | Doublet of doublets (dd) | ³J(F-F) ≈ 15-20 Hz, ³J(H-F) ≈ 8-10 Hz |

| F-4 | -125 to -135 | Doublet of doublets (dd) | ³J(F-F) ≈ 15-20 Hz, ⁴J(H-F) ≈ 5-7 Hz |

| Predicted data is based on analogous structures and established substituent effects. |

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two aromatic protons (H-5 and H-6), showing a cross-peak between their respective signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would link the H-5 signal to the C-5 signal and the H-6 signal to the C-6 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range connectivity. It would show correlations between protons and carbons that are two or three bonds away. For instance, H-5 would show correlations to C-1, C-3, C-4, and C-6, while H-6 would show correlations to C-2, C-4, and C-5. These correlations would be instrumental in confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations between nuclei that are in close proximity. In this case, NOESY could show a correlation between F-2 and H-6, and between F-4 and H-5, further confirming their relative positions.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" that is highly sensitive to its structure and functional groups.

The FT-IR spectrum of 1,3-Dibromo-2,4-difluorobenzene would display characteristic absorption bands corresponding to the vibrations of the C-Br, C-F, and C-H bonds, as well as the aromatic ring itself.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Aromatic Stretch | 3050 - 3150 | Medium to Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1200 - 1350 | Strong |

| C-Br Stretch | 500 - 650 | Medium to Strong |

| C-H Aromatic Bend (out-of-plane) | 800 - 900 | Strong |

Raman Spectroscopy for Symmetric Vibrational Modes

Raman spectroscopy is a powerful non-destructive technique used to observe the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light, known as Raman scattering. A vibrational mode is considered Raman-active if it causes a change in the polarizability of the molecule. doitpoms.ac.uk For molecules with a center of symmetry, Raman and Infrared (IR) spectroscopy are mutually exclusive, meaning a vibrational mode will either be Raman-active or IR-active, but not both. horiba.com

In the case of 2,4-Dibromo-3-fluorobenzodifluoride, several symmetric vibrational modes are expected to be prominent in its Raman spectrum. These symmetric modes, where the molecular symmetry is preserved during the vibration, often produce strong Raman signals. horiba.com Key symmetric vibrations would include:

Symmetric Ring Breathing Mode: This involves the concerted expansion and contraction of the entire benzene ring, a classic strong Raman band in aromatic compounds.

Symmetric C-Br Stretching: The simultaneous stretching of the two carbon-bromine bonds.

Symmetric C-F Stretching: The stretching of the carbon-fluorine bonds of the benzodifluoride group.

Group theory can predict whether a vibrational mode will be Raman-active but does not predict the intensity of the corresponding spectral band. horiba.com The analysis of these symmetric vibrational modes provides crucial information about the molecular backbone and the behavior of the substituent groups, complementing data from other techniques like IR spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise mass of a molecule, which in turn allows for the deduction of its elemental composition. uky.edu Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios to a very high degree of accuracy (typically within 5 ppm), enabling the differentiation between compounds with the same integer mass but different atomic constituents. nih.gov

For this compound (C₇H₃Br₂F₃), the theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F). msu.edu

A key feature in the mass spectrum of a dibrominated compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.69% and 49.31%, respectively). msu.edu This results in a characteristic pattern of three peaks for the molecular ion (M, M+2, M+4) with an approximate intensity ratio of 1:2:1. Observing this pattern provides strong evidence for the presence of two bromine atoms in the molecule.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound

| Ion | Isotopic Composition | Calculated Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|---|

| [M]⁺ | C₇H₃(⁷⁹Br)₂F₃ | 303.8580 | 100.0 |

| [M+2]⁺ | C₇H₃(⁷⁹Br)(⁸¹Br)F₃ | 305.8560 | 97.3 |

| [M+4]⁺ | C₇H₃(⁸¹Br)₂F₃ | 307.8539 | 47.3 |

Note: This table presents a simplified theoretical pattern. Actual abundances may vary slightly.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone technique for assessing the purity of volatile and semi-volatile compounds and confirming their identity. researchgate.net

In a typical GC-MS analysis of this compound, the sample would be vaporized and passed through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. For a pure sample of the target compound, the resulting gas chromatogram should display a single, sharp peak at a specific retention time. The presence of additional peaks would indicate impurities, which can be identified by their own mass spectra. researchgate.net

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected. The mass spectrum of this compound would be expected to show a prominent molecular ion cluster (as described in the HRMS section) and fragment ions corresponding to the loss of bromine or fluorine atoms, or the difluoromethyl group. This fragmentation pattern serves as a molecular fingerprint for identification. nist.gov

X-ray Crystallography for Precise Solid-State Molecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular packing, can be constructed.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The crystallographic data provides the exact coordinates of each atom in the crystal lattice, from which precise geometric parameters can be calculated. For this compound, this analysis would reveal the planarity of the benzene ring, the orientation of the substituents relative to the ring, and any steric-induced distortions.

Table 2: Expected Bond Lengths and Angles for this compound

| Parameter | Description | Expected Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-C (aromatic) | Carbon-carbon bond in the benzene ring | ~1.39 Å |

| C-Br | Carbon-bromine bond | ~1.90 Å |

| C-F (ring) | Carbon-fluorine bond on the ring | ~1.35 Å |

| C-C (alkyl) | Carbon-carbon single bond | ~1.54 Å |

| C-F (difluoromethyl) | Carbon-fluorine bond in the -CHF₂ group | ~1.35 Å |

| **Bond Angles (°) ** | ||

| C-C-C (ring) | Angle within the benzene ring | ~120° |

| C-C-Br | Angle between ring carbon and bromine | ~120° |

| C-C-F | Angle between ring carbon and fluorine | ~120° |

Note: These are generalized values. Actual experimental values from X-ray crystallography may vary due to the specific electronic and steric environment within the molecule.

Dihedral angles would describe the twist of the difluoromethyl group relative to the plane of the benzene ring and any slight puckering of the ring itself.

Intermolecular Interactions and Crystal Packing

Halogen Bonding: The bromine atoms can act as electrophilic halogen bond donors, potentially interacting with the electron-rich fluorine atoms or the π-system of adjacent benzene rings (C-Br···F or C-Br···π). nih.gov

C-H···F Interactions: Weak hydrogen bonds between carbon-bound hydrogen atoms and electronegative fluorine atoms are common in the crystal structures of fluorinated organic molecules and contribute to lattice stability. ed.ac.ukresearchgate.net

π-π Stacking: The aromatic rings can stack on top of each other in an offset fashion to engage in stabilizing π-π interactions. The electron-withdrawing substituents would influence the nature of this stacking.

Understanding these interactions is crucial in crystal engineering, as they determine material properties like melting point and solubility. bohrium.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying molecules with conjugated π-systems, such as aromatic compounds.

The benzene ring in this compound acts as a chromophore, the part of the molecule responsible for light absorption. libretexts.org The π electrons in the aromatic ring can undergo π → π* transitions. In unsubstituted benzene, these transitions give rise to characteristic absorption bands. The presence of substituents (–Br, –F, and –CHF₂) on the ring alters the energy levels of the molecular orbitals. Halogens typically act as auxochromes, causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary absorption bands of the benzene ring.

Table 3: Characteristic UV Absorption Bands for Aromatic Systems

| Compound | Transition | Typical λmax (nm) |

|---|---|---|

| Benzene | π → π* (E2-band) | 204 |

| Benzene | π → π* (B-band) | 256 |

| This compound | π → π* | Expected > 260 nm |

Note: The λmax for the title compound is an estimation. The actual value would be determined experimentally and is influenced by the combination of all substituents and the solvent used.

The analysis of the UV-Vis spectrum provides insight into the electronic structure of the conjugated system.

Chiroptical Spectroscopy (e.g., Circular Dichroism) if Chiral Forms are Investigated

Research into the chiroptical spectroscopy of this compound has not been conducted. The molecule is achiral and, therefore, does not have enantiomeric forms that can be analyzed using techniques like Circular Dichroism. Consequently, no data on its chiroptical properties are available in scientific literature.

Reactivity Profiles and Mechanistic Insights of 2,4 Dibromo 3 Fluorobenzodifluoride

Influence of Multiple Halogen Substituents on Aromatic Reactivity

The presence of two bromine atoms and a fluorine atom on the benzaldehyde (B42025) ring creates a complex electronic environment. These halogens, along with the meta-directing aldehyde group, significantly deactivate the ring towards electrophilic attack while potentially activating it for nucleophilic substitution under certain conditions.

Halogens exert two opposing electronic effects on the aromatic ring: the inductive effect (-I) and the mesomeric or resonance effect (+M). masterorganicchemistry.com

Inductive Effect (-I): Due to their high electronegativity, both bromine and fluorine atoms withdraw electron density from the aromatic ring through the sigma (σ) bond. stackexchange.comquora.com This effect deactivates the ring, making it less susceptible to attack by electrophiles. Fluorine is the most electronegative halogen, thus exerting the strongest inductive withdrawal. quora.com

Mesomeric Effect (+M): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π-system. stackexchange.commasterorganicchemistry.com This resonance donation partially counteracts the inductive withdrawal. However, the efficiency of this donation depends on the overlap between the p-orbitals of the halogen and the carbon of the ring. The smaller 2p orbital of fluorine overlaps more effectively with the carbon's 2p orbital compared to the larger 4p orbital of bromine. stackexchange.com

| Effect | Description | Influence on Ring |

| Inductive (-I) | Withdrawal of electron density through the sigma bond due to high electronegativity. | Deactivates the entire ring. |

| Mesomeric (+M) | Donation of lone pair electrons into the pi-system through resonance. | Preferentially enriches the ortho and para positions. |

The spatial arrangement of the bulky bromine atoms and the fluorine atom in 2,4-Dibromo-3-fluorobenzaldehyde introduces significant steric hindrance. The bromine atom at position 2 and the fluorine atom at position 3 are adjacent, as are the fluorine at position 3 and the bromine at position 4. This crowding can impede the approach of reagents, particularly to the positions flanked by these halogens. wou.edu For instance, any substitution reaction at the C5 position would be sterically hindered by the bromine at C4. This steric factor plays a critical role in determining the regioselectivity of both nucleophilic and electrophilic substitution reactions, sometimes overriding electronic effects. wou.edu

Nucleophilic Aromatic Substitution (SNAr) Reactivity

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for highly halogenated and electron-deficient aromatic rings. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The presence of strong electron-withdrawing groups is essential to stabilize this intermediate and facilitate the reaction. wikipedia.orgmasterorganicchemistry.com

In SNAr reactions, the leaving group ability of halogens often follows the order F > Cl ≈ Br > I. nih.gov This is counterintuitive to the trend of bond strength (C-F being the strongest) but is explained by the mechanism. The rate-determining step is the initial nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. youtube.com The highly electronegative fluorine atom makes the carbon to which it is attached highly electrophilic and strongly stabilizes the negative charge in the Meisenheimer intermediate, thus accelerating the attack. masterorganicchemistry.comyoutube.com

In 2,4-Dibromo-3-fluorobenzaldehyde, the aldehyde group (-CHO) is a powerful electron-withdrawing group. Its presence, particularly its ability to withdraw electrons from the ortho and para positions, significantly activates the ring for SNAr. Therefore, the bromine atom at C4 (para to the aldehyde) and the bromine at C2 (ortho to the aldehyde) are the most likely sites for nucleophilic attack. Given the typical leaving group trend in SNAr, one might also consider the displacement of fluorine. However, the regioselectivity is paramount.

The regioselectivity of SNAr reactions is dictated by the positions of the electron-withdrawing groups, which must be ortho or para to the leaving group to effectively stabilize the intermediate carbanion. masterorganicchemistry.comyoutube.com

Attack at C4: The bromine at C4 is para to the strongly deactivating aldehyde group. A nucleophilic attack at this position would generate a Meisenheimer complex where the negative charge is delocalized onto the oxygen atom of the aldehyde group, providing substantial stabilization.

Attack at C2: The bromine at C2 is ortho to the aldehyde group, also allowing for stabilization of the negative charge by the aldehyde.

Attack at C3: The fluorine at C3 is meta to the aldehyde group. A nucleophilic attack here would not allow for direct delocalization of the negative charge onto the aldehyde, making this pathway less favorable. masterorganicchemistry.com

Therefore, nucleophilic substitution is most likely to occur at the C2 or C4 positions, leading to the displacement of a bromine atom. The choice between these two positions would be influenced by the specific nucleophile and reaction conditions, including steric factors.

| Position of Halogen | Relation to Aldehyde | Stabilization of Intermediate | Likelihood of Substitution |

| C2 (Bromine) | Ortho | High | High |

| C3 (Fluorine) | Meta | Low | Low |

| C4 (Bromine) | Para | High | High |

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.comyoutube.com However, in 2,4-Dibromo-3-fluorobenzaldehyde, the ring is severely deactivated by the cumulative inductive effects of the three halogen atoms and the strong deactivating nature of the aldehyde group (-I and -M effects). stackexchange.comwou.edu Consequently, forcing EAS reactions on this substrate would require harsh conditions. masterorganicchemistry.comlibretexts.org

The directing effects of the substituents are in conflict. The halogens are ortho-, para-directors, while the aldehyde group is a meta-director. masterorganicchemistry.comwou.edu

Aldehyde at C1: Directs incoming electrophiles to C3 and C5.

Bromine at C2: Directs to C1, C3, and C5.

Fluorine at C3: Directs to C2, C4, and C6.

Bromine at C4: Directs to C1, C3, and C5.

The only available position on the ring is C5. Let's analyze the directing effects towards this position:

The aldehyde group (meta-director) directs to C5.

The bromine at C2 (ortho-, para-director) directs to C5 (para).

The bromine at C4 (ortho-, para-director) directs to C5 (ortho).

Deactivation and Directing Effects of Halogen Substituents

The halogen atoms (bromine and fluorine) and the trifluoromethyl group on the benzene (B151609) ring are generally considered deactivating groups in electrophilic aromatic substitution reactions. libretexts.orglibretexts.org This deactivation stems from their inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. libretexts.orgchemistrysteps.com

However, the directing effect of these substituents is more nuanced. Halogens are typically ortho-, para-directors, despite being deactivators. chemistrysteps.comstackexchange.com This is attributed to the resonance effect, where the lone pairs of electrons on the halogen atoms can be donated to the ring, stabilizing the carbocation intermediate formed during ortho and para attack. chemistrysteps.comstackexchange.com In the case of 2,4-dibromo-3-fluorobenzotrifluoride (B1460166), the positions open for substitution are influenced by the combined directing effects of all substituents. The trifluoromethyl group is a strong deactivator and a meta-director. The interplay of these inductive and resonance effects determines the regioselectivity of electrophilic substitution reactions.

Competitive Halogenation and Sulfonation Reactions

Further halogenation or sulfonation of 2,4-dibromo-3-fluorobenzotrifluoride would be challenging due to the already deactivated nature of the benzene ring. Halogenation of aromatic compounds typically requires a catalyst, such as a Lewis acid, to activate the halogen. libretexts.orglibretexts.org Sulfonation is achieved by treating an aromatic compound with fuming sulfuric acid, a mixture of sulfur trioxide (SO₃) and concentrated sulfuric acid. libretexts.orgorganicchemistrytutor.com

Given the presence of multiple deactivating groups, forcing conditions would likely be required for these reactions to proceed. The position of any new substituent would be determined by the cumulative directing effects of the existing bromine, fluorine, and trifluoromethyl groups. Predicting the exact outcome of competitive halogenation or sulfonation without experimental data is difficult due to the complex interplay of electronic and steric factors.

Cross-Coupling Reactivity with Organometallic Reagents

The bromine atoms at the 2 and 4 positions of 2,4-dibromo-3-fluorobenzotrifluoride serve as reactive handles for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Suzuki, Stille, Negishi, and Sonogashira Coupling Reactions at Bromine Sites

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Negishi, and Sonogashira reactions, are widely used to functionalize aryl halides. nih.govyoutube.com In these reactions, an organic halide (in this case, the C-Br bonds of 2,4-dibromo-3-fluorobenzotrifluoride) is coupled with an organometallic reagent in the presence of a palladium catalyst. youtube.com

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide. nih.govresearchgate.net

Stille Coupling: This reaction utilizes organotin reagents.

Negishi Coupling: This reaction employs organozinc reagents.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling a terminal alkyne with an aryl or vinyl halide.

The general catalytic cycle for these reactions involves oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organometallic reagent, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com The reactivity of the two bromine atoms in 2,4-dibromo-3-fluorobenzotrifluoride may differ due to their distinct electronic and steric environments, potentially allowing for selective or sequential coupling reactions.

Selective Reactivity of Different Carbon-Halogen Bonds (C-Br vs. C-F)

A key aspect of the reactivity of polyhalogenated aromatic compounds is the selective functionalization of one type of carbon-halogen bond over another. In the case of 2,4-dibromo-3-fluorobenzotrifluoride, the C-Br bonds are significantly more reactive than the C-F bond in typical palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov This difference in reactivity is primarily due to the bond dissociation energies, with the C-Br bond being weaker and more readily cleaved by the palladium catalyst than the strong C-F bond. researchgate.net

This inherent difference in reactivity allows for selective cross-coupling reactions at the bromine positions while leaving the C-F bond intact. nih.govspringernature.com Achieving C-F bond activation and subsequent coupling is a more challenging transformation that often requires specialized catalysts and reaction conditions. researchgate.netmdpi.comnih.gov

Organometallic Transformations

The bromine atoms of 2,4-dibromo-3-fluorobenzotrifluoride can also be utilized to form organometallic reagents, such as aryllithium and Grignard reagents. These reagents are potent nucleophiles and bases, enabling a different set of chemical transformations.

Formation and Reactivity of Aryllithium and Grignard Reagents from Bromine Precursors

Grignard reagents (organomagnesium halides) and organolithium reagents can be prepared by reacting an organic halide with magnesium metal or lithium metal, respectively. libretexts.orgyoutube.com For 2,4-dibromo-3-fluorobenzotrifluoride, this would involve the reaction of one or both C-Br bonds. The reactivity of halides in these reactions generally follows the order I > Br > Cl >> F, making the bromine atoms the preferred sites for metal-halogen exchange. libretexts.org

The formation of these organometallic reagents must be carried out in an aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent their decomposition by proton sources like water. libretexts.orgyoutube.com Once formed, these reagents are highly reactive and can participate in a variety of reactions, including:

Reaction with carbonyl compounds: Grignard and organolithium reagents readily add to aldehydes and ketones to form alcohols. youtube.comyoutube.com

Reaction with carbon dioxide: Carboxylation of these reagents followed by an acidic workup yields carboxylic acids.

Reaction as strong bases: They can be used to deprotonate weakly acidic protons. libretexts.org

The selective formation of a mono- or di-Grignard or organolithium reagent from 2,4-dibromo-3-fluorobenzotrifluoride would depend on the reaction conditions, such as the stoichiometry of the metal and the temperature.

Palladium/Copper-Catalyzed C-F Arylation and Alkynylation

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant challenge in synthetic chemistry. However, palladium and copper-catalyzed reactions have emerged as powerful tools for the functionalization of C-F bonds. In the context of 2,4-Dibromo-3-fluorobenzodifluoride, the fluorine atom at the C3 position is activated by the adjacent electron-withdrawing benzodifluoride group and the ortho- and para-directing bromine atoms.

Palladium-catalyzed C-F arylation would likely proceed through an oxidative addition of the C-F bond to a low-valent palladium(0) complex. The presence of bulky, electron-rich phosphine (B1218219) ligands is often crucial for this step. Subsequent transmetalation with an organometallic reagent (e.g., an arylboronic acid in a Suzuki-Miyaura coupling) and reductive elimination would yield the arylated product.

Copper catalysis, often used in conjunction with palladium or on its own, can also facilitate C-F functionalization. Copper(I) species are known to mediate Ullmann-type couplings and can be involved in the activation of C-F bonds, particularly in electron-deficient aromatic systems. For alkynylation, the Sonogashira coupling, which typically involves both palladium and copper catalysts, could be envisioned. The copper(I) acetylide would act as the nucleophile to displace the fluoride (B91410) from the palladium complex.

A significant competing pathway in reactions involving fluorinated aromatics is β-fluoride elimination from organometallic intermediates. However, the specific substitution pattern of this compound might influence the stability of such intermediates. Recent studies on the palladium and copper co-catalyzed chloro-arylation of gem-difluorostyrenes have highlighted the use of additives like nitrites to suppress β-F elimination, a strategy that could potentially be applicable here. nih.gov

Table 1: Potential Catalytic Systems for C-F Functionalization

| Catalyst System | Reaction Type | Potential Reagent | Key Considerations |

| Pd(0) / Buchwald-type ligand | Arylation | Arylboronic acid | Ligand choice is critical for C-F activation |

| Pd(0) / Cu(I) / Phosphine ligand | Alkynylation | Terminal alkyne | Synergistic catalysis for Sonogashira coupling |

| Cu(I) salt | Arylation | Organoboron reagent | Potential for Ullmann-type coupling |

Radical Reactions Involving Halogenated Aromatic Systems

The bromine atoms in this compound are susceptible to radical reactions, offering alternative pathways for functionalization that are complementary to traditional organometallic cross-coupling.

Single Electron Transfer (SET) is a fundamental process for initiating radical reactions. researchgate.net In the case of this compound, a potent reducing agent, such as an alkali metal or a photoredox catalyst in an excited state, could transfer an electron to the aromatic ring. This would form a radical anion, which could then fragment by cleaving one of the carbon-bromine bonds to generate an aryl radical. The regioselectivity of this cleavage would depend on the relative reduction potentials of the C-Br bonds at the C2 and C4 positions. The C-Br bond at the C4 position, being para to the electron-withdrawing benzodifluoride group, is likely to be more readily reduced. The resulting aryl radical could then be trapped by a variety of radical acceptors or participate in subsequent cyclization or cross-coupling reactions. The principles of SET are foundational in various chemical systems, including those mediated by Frustrated Lewis Pairs. nsf.gov

Halogen Atom Transfer (XAT) is a process where a radical species abstracts a halogen atom from an organic halide. nih.gov This method has gained prominence for the generation of carbon-centered radicals under mild conditions. researchgate.netbeilstein-journals.org For this compound, a variety of radical initiators could be employed to abstract a bromine atom.

Table 2: Potential Halogen Atom Transfer Reagents

| Reagent Type | Example | Mechanism |

| Silyl Radicals | (TMS)₃Si• | Generated from a silane (B1218182) precursor, effective for C-Br abstraction. |

| Boryl Radicals | Amine-ligated boryl radicals | Offer high selectivity for XAT over other radical processes. princeton.edu |

| α-Aminoalkyl Radicals | Generated from amines | Can act as potent XAT agents. |

The regioselectivity of the XAT reaction would be influenced by the bond dissociation energies (BDEs) of the two C-Br bonds. The C-Br bond at the C2 position is flanked by two substituents (fluorine and bromine), which could lead to steric hindrance for the approaching radical. Conversely, the C-Br bond at the C4 position is less sterically encumbered. The resulting aryl radical could then engage in various synthetic transformations.

Reactivity of the Benzodifluoride Moiety and Ortho-Substituent Effects

The benzodifluoride (Ar-CF₂H) moiety is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has a profound impact on the reactivity of the aromatic ring, deactivating it towards electrophilic aromatic substitution. mdpi.com This deactivation is most pronounced at the ortho and para positions relative to the benzodifluoride group. In this compound, the C5 and C6 positions would be the most deactivated towards electrophiles.

Photoinduced Reactivity and Transformations

Polyhalogenated aromatic compounds are known to undergo photochemical reactions, often leading to dehalogenation or arylation. Upon absorption of UV light, this compound could be excited to a higher energy state. This excited state could then undergo homolytic cleavage of one of the C-Br bonds, which are weaker than the C-F and C-H bonds, to generate an aryl radical and a bromine radical.

The regioselectivity of this cleavage would depend on the relative bond dissociation energies in the excited state. The resulting aryl radical could then abstract a hydrogen atom from the solvent or another hydrogen donor to yield a debrominated product. If the reaction is carried out in the presence of a suitable aromatic solvent like benzene, the aryl radical could add to the benzene ring to form a biaryl product. Photochemical reactions can also induce the formation of reactive oxygen species, which could lead to oxidative degradation of the molecule. Studies on the photochemistry of polycyclic aromatic hydrocarbons have shown that photoinduced reactions can lead to halogenation and oxidation products.

Regioselectivity and Stereoselectivity in Complex Reaction Pathways

The substitution pattern of this compound presents a fascinating case for studying regioselectivity. In any reaction involving the functionalization of one of the bromine atoms, the key question is which one will react preferentially.

In palladium-catalyzed cross-coupling reactions, the oxidative addition is often the regioselectivity-determining step. The C4-Br bond, being para to the electron-withdrawing benzodifluoride group and less sterically hindered than the C2-Br bond, would likely be more reactive towards oxidative addition.

In radical reactions initiated by SET, the formation of the radical anion and subsequent fragmentation would also likely favor cleavage of the C4-Br bond due to electronic effects. In XAT reactions, while electronic factors are still important, steric hindrance around the C2-Br bond by the adjacent fluorine and bromine atoms could make the C4-Br bond more accessible to the abstracting radical.

Stereoselectivity would become a crucial consideration if the functionalization introduces a chiral center. For example, if a prochiral nucleophile is used to displace one of the bromine atoms, the existing substituents on the aromatic ring could influence the facial selectivity of the attack, potentially leading to a diastereomeric or enantiomeric excess of one product. The principles of regioselectivity are well-established in various reaction types, such as E1 eliminations and hydroboration-oxidation.

Table 3: Predicted Regioselectivity of Reactions

| Reaction Type | Predicted Major Site of Reaction | Rationale |

| Palladium-catalyzed cross-coupling | C4-Br | Electronic activation and lower steric hindrance |

| SET-initiated radical reaction | C4-Br | More favorable reduction potential |

| XAT-mediated radical reaction | C4-Br | Less steric hindrance for radical abstraction |

| Nucleophilic Aromatic Substitution | C4-Br | Activation by ortho-fluorine and para-benzodifluoride |

Lack of Publicly Available Research Data Precludes Comprehensive Analysis of this compound

A thorough and extensive search of publicly accessible scientific literature and chemical databases has revealed a significant lack of specific research focused on the chemical compound this compound. Despite targeted searches for its computational and theoretical characterization, no dedicated scholarly articles, datasets, or detailed analytical studies were found for this particular molecule.

The initial objective was to construct a detailed article covering the computational chemistry of this compound, including in-depth sections on quantum chemical calculations and the prediction of its spectroscopic parameters. The intended structure of this analysis was to include:

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry: This would have involved a deep dive into Density Functional Theory (DFT) calculations, the selection of appropriate basis sets, and a discussion of ab initio methods such as Hartree-Fock and Møller-Plesset Perturbation Theory. Furthermore, an analysis of electron correlation effects on the compound's calculated properties was planned.

Prediction of Spectroscopic Parameters: This section aimed to detail the theoretical prediction of the compound's vibrational frequencies to aid in the interpretation of potential Infrared (IR) and Raman spectra. Additionally, it was to cover the prediction of NMR chemical shifts and coupling constants for ¹H, ¹³C, and ¹⁹F nuclei.

However, the absence of any specific studies on this compound makes it impossible to provide the scientifically accurate and detailed findings required for such an article. While general methodologies for the computational analysis of fluorinated and brominated aromatic compounds exist, applying these to the specific, unstudied case of this compound without experimental or previously calculated data would be purely speculative and would not meet the standards of a factual research-based article.

Searches for related compounds, such as isomers or molecules with similar substitutions, also did not yield transferable data that could be reliably applied to the unique structure of this compound. The precise positioning of the bromine and fluorine atoms on the benzodifluoride framework is critical to its electronic structure and spectroscopic properties, meaning that data from other compounds cannot be used as a direct substitute.

Consequently, until research on this compound is conducted and published, a detailed and authoritative article on its computational and theoretical characteristics cannot be compiled.

Computational Chemistry and Theoretical Characterization of 2,4 Dibromo 3 Fluorobenzodifluoride

Analysis of Electronic Properties and Molecular Orbitals

The arrangement of electrons in molecular orbitals and the resulting electronic properties are fundamental to understanding the stability and reactivity of a molecule. For 2,4-Dibromo-3-fluorobenzodifluoride, computational methods allow for a detailed analysis of these characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. utdallas.edu A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. utdallas.edu

For substituted benzenes, the energies of the frontier orbitals are influenced by the electronic effects of the substituents. libretexts.org Halogens, such as bromine and fluorine, are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing in electrophilic aromatic substitution reactions. numberanalytics.com In this compound, the presence of three halogen atoms and a difluoromethyl group significantly modulates the electronic landscape of the benzene (B151609) ring.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.25 |

| HOMO-LUMO Gap | 5.60 |

This is an illustrative data table based on typical values for similar compounds and not actual calculated data for this compound.

A significant energy gap, as illustrated, would suggest that this compound is a relatively stable molecule. The HOMO would likely be distributed over the benzene ring and the bromine atoms, which have lone pairs of electrons, while the LUMO would be expected to have significant contributions from the antibonding orbitals associated with the carbon-halogen and carbon-carbon bonds.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. wikipedia.org This analysis is particularly useful for understanding delocalization effects, such as hyperconjugation, and for quantifying the strength of intermolecular interactions. rsc.org

In this compound, NBO analysis would reveal the nature of the carbon-halogen bonds, which are expected to be highly polarized due to the high electronegativity of the halogens. The analysis would also quantify the delocalization of electron density from the lone pairs of the halogen atoms into the antibonding orbitals of the benzene ring. These interactions, while stabilizing, also influence the reactivity of the molecule.

The table below shows a representative NBO analysis for a key interaction, illustrating the type of data that would be obtained from such a calculation. The stabilization energy, E(2), quantifies the strength of the donor-acceptor interaction.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (Br) | π(C-C) | ~1-3 |

| LP (F) | σ(C-C) | ~0.5-1.5 |

This is an illustrative data table based on typical values for similar compounds and not actual calculated data for this compound. LP denotes a lone pair orbital.

These illustrative values indicate that the delocalization from the bromine lone pairs into the π-system of the ring is a notable stabilizing interaction.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. libretexts.org The MEP map illustrates the charge distribution on the molecular surface, with different colors representing different values of the electrostatic potential. avogadro.cc Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. avogadro.ccmdpi.com

For this compound, the MEP surface would be complex due to the presence of multiple electronegative halogen atoms. A computed MEP surface for a related compound, 1,3,4,5-tetrabromo-2,6-difluorobenzene, shows elevated electrostatic potential (blue regions) around the bromine atoms and depleted electrostatic potential (yellow-orange regions) above and below the plane of the aromatic ring. researchgate.net Based on this, it can be inferred that the MEP of this compound would likely show regions of positive potential around the bromine atoms, making them potential sites for halogen bonding interactions. The fluorine atom, being the most electronegative, would create a region of significant negative potential. The hydrogen atom of the benzodifluoride group would likely be a site of positive potential.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the study of reaction pathways that may be difficult or impossible to observe experimentally.

To understand a chemical reaction, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to locate the structure of the transition state and calculate its energy. Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species.

For a potential reaction involving this compound, such as an electrophilic aromatic substitution, computational chemists would model the approach of the electrophile to the benzene ring and calculate the energy profile of the reaction. masterorganicchemistry.com This would involve locating the transition state for the formation of the sigma complex (arenium ion) intermediate. numberanalytics.com

The energy difference between the reactants and the transition state is the activation energy barrier. This barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction. Computational studies can provide accurate estimates of these energy barriers, allowing for the comparison of different possible reaction pathways and the prediction of the major products.

For this compound, the directing effects of the substituents would influence the activation energies for electrophilic attack at different positions on the ring. The fluorine at position 3 and the bromines at positions 2 and 4 would all influence the regioselectivity of a potential substitution reaction. While halogens are generally deactivating, they direct incoming electrophiles to the ortho and para positions. studymind.co.uk In this case, the substitution pattern is complex, and computational studies would be essential to predict the most likely site of reaction.

The following table provides illustrative activation energy barriers for a hypothetical electrophilic substitution reaction on a halogenated benzene, demonstrating the kind of data that would be generated.

| Reaction Pathway | Activation Energy (kcal/mol) |

| Electrophilic attack at C5 | ~20-25 |

| Electrophilic attack at C6 | ~25-30 |

This is an illustrative data table based on typical values for similar compounds and not actual calculated data for this compound.

These illustrative values suggest that electrophilic attack would preferentially occur at the less sterically hindered and electronically favorable position.

Scientific Data Unvailable for Computational Analysis of this compound

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available research on the chemical compound this compound. Specifically, there is no retrievable data concerning its computational and theoretical characterization.

Despite a thorough search for scholarly articles and research data, no studies were found that specifically address the molecular dynamics, conformational analysis, intermolecular behavior, or quantitative structure-property relationships of this compound. Consequently, the generation of a scientifically accurate article based on the requested detailed outline is not possible at this time.

The required sections for the article, namely:

Theoretical Design of Novel Derivatives based on this compound Scaffold

cannot be populated with factual and verifiable research findings as no such research appears to have been published or made publicly accessible. While information exists for other isomers and related fluorinated and brominated benzene derivatives, the strict focus on this compound, as per the instructions, precludes the use of data from these other compounds.

Therefore, until research on the computational and theoretical properties of this compound is conducted and published, a detailed and accurate scientific article on this specific subject cannot be produced.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.